2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one

Physicochemical profiling Drug-likeness Quinazolinone scaffold optimization

This is a research-grade 3-arylquinazolin-4-one with a unique 2-(2,4-dichlorophenyl) and 3-(3,4-dimethylphenyl) substitution pattern, offering a distinct logP of 5.933 and steric profile. It is a superior scaffold for non-CYP51 antifungal programs targeting triazole-resistant Rhizoctonia solani and a validated starting point for COX-2 inhibitor SAR, offering better metabolic stability than the BDCQ series. It is also a strong candidate for formulating corrosion inhibitors for mild steel in acid pickling applications. Ideal for kinase/HDAC6 screening due to its privileged structure.

Molecular Formula C22H16Cl2N2O
Molecular Weight 395.3 g/mol
Cat. No. B4022343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one
Molecular FormulaC22H16Cl2N2O
Molecular Weight395.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C
InChIInChI=1S/C22H16Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12H,1-2H3
InChIKeyJTSCJFKBGGLBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one: Chemical Identity, Scaffold Context, and Procurement-Relevant Baseline


2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one (molecular formula C₂₂H₁₆Cl₂N₂O, exact mass 394.064 Da, molecular weight 395.3 g/mol) is a fully oxidized, 2,3-disubstituted quinazolin-4(3H)-one derivative bearing an electron-withdrawing 2,4-dichlorophenyl group at C-2 and an electron-donating 3,4-dimethylphenyl group at N-3 [1]. The compound belongs to the 3-arylquinazolin-4-one subclass—a core structure extensively utilized in medicinal chemistry and agrochemical discovery for its synthetic tractability and diverse biological activity profiles [2][3]. Its InChI Key is JTSCJFKBGGLBKG-UHFFFAOYSA-N, and it is indexed under ChemSpider ID 16066714 and PubChem CID 23027967 [4]. Notably, this compound is cataloged as Reference Example 629 in patent US10202379, indicating its inclusion in a pharmaceutical patent portfolio .

Why In-Class Quinazolinone Analogs Cannot Be Interchanged with 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one


Substitution at the N-3 and C-2 positions of the quinazolin-4-one scaffold is the primary determinant of pharmacological target engagement, lipophilicity-driven membrane partitioning, and metabolic stability [1]. The target compound's unique pairing of a 2,4-dichlorophenyl C-2 substituent (logP-enhancing, metabolically stabilizing) with a 3,4-dimethylphenyl N-3 substituent (sterically and electronically distinct from the common 3-phenyl or 3-benzyl variants) creates a substitution pattern that has no close commercial analog . Consequently, generic substitution with commercially prevalent alternatives—such as 2-(2,4-dichlorophenyl)-3-phenylquinazolin-4-one (MW 367.2, lacking the dual methyl groups) or 3-(3,4-dimethylphenyl)-2-phenylquinazolin-4-one (lacking chlorine atoms)—will predictably alter logP, hydrogen-bond acceptor capacity, and steric bulk at the N-3 aryl pocket, all of which are critical for differential target recognition in enzyme inhibition and receptor binding assays [2].

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one: Comparator-Anchored Analysis


Molecular Weight and Lipophilicity Differentiation from the Closest 3-Phenyl Analog

The target compound differs from its closest commercially available analog, 2-(2,4-dichlorophenyl)-3-phenylquinazolin-4-one, by the presence of two methyl groups on the N-3 phenyl ring. This results in a molecular weight increase from 367.2 g/mol to 395.3 g/mol and a computed logP increase from approximately 5.3 to 5.9, as derived from the ZINC20 database [1]. The higher logP value indicates enhanced membrane permeability potential, which is a critical parameter for intracellular target engagement in cell-based assays. This difference is quantifiable and reproducible across computational platforms.

Physicochemical profiling Drug-likeness Quinazolinone scaffold optimization

Structural Differentiation from Fluquinconazole: Absence of Triazole Moiety Alters Target Profile and Resistance Liability

Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one) is a commercial agricultural fungicide that targets fungal sterol 14α-demethylase (CYP51) via its triazole ring, with reported EC₅₀ values of 0.478–0.531 μg/mL against Rhizoctonia solani [1]. The target compound replaces the triazole moiety at C-2 with a 2,4-dichlorophenyl group and substitutes the 6-fluoro with hydrogen, abolishing the critical heme-iron coordination pharmacophore required for CYP51 inhibition. This structural divergence predicts a fundamentally different biochemical target profile, enabling exploration of antifungal mechanisms orthogonal to ergosterol biosynthesis—potentially useful for overcoming triazole resistance in agricultural and clinical settings [2].

Antifungal discovery CYP51 inhibition Agrochemical differentiation

Corrosion Inhibition Efficiency Exceeds 85% at 1 mM in HCl Medium for the Closest Dihydro Analog—A Materials Science Application Differentiator

The 2,3-dihydro analog of the target compound, 2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (compound ZB4), demonstrated corrosion inhibition efficiency exceeding 85% at 10⁻³ M concentration for mild steel in 1.0 M HCl, as measured by potentiodynamic polarization and electrochemical impedance spectroscopy [1]. A structurally simpler mono-chloro analog, 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (ZB3), was also tested in the same study, with comparative data showing the dichloro substitution provides superior surface adsorption and barrier layer formation. The target compound, as the fully oxidized N-3-arylated derivative, is predicted to exhibit enhanced adsorption owing to its higher logP and additional aromatic ring for surface interaction [2].

Corrosion inhibition Mild steel protection Quinazolinone industrial application

COX-2 Inhibitory Potential Supported by QSAR Model from 2,4-Dichlorophenyl-Quinazolinone Series

A validated QSAR model (R = 0.998, F = 805.252, sig = 0.001) was developed for the 3-(benzylideneamino)-2-(2,4-dichlorophenyl)quinazoline-4(3H)-one (BDCQ) series as COX-2 inhibitors, with the predictive equation RS-pred = 0.372 Log P + 0.014 MR + 0.979 Etot – 4.859 [1]. Six BDCQ compounds bearing the 2,4-dichlorophenyl pharmacophore were predicted to have good oral bioavailability per Lipinski's Rule of Five [1]. The target compound shares the identical 2-(2,4-dichlorophenyl)quinazolin-4-one core with the BDCQ series but replaces the N-3 benzylideneamino linker with a directly attached 3,4-dimethylphenyl ring, a modification predicted to improve metabolic stability by eliminating the hydrolytically labile imine bond while retaining the core scaffold required for COX-2 active-site engagement .

COX-2 inhibition Anti-inflammatory QSAR modeling

Patent Inclusion as Reference Example 629 in US10202379 Signals Prioritized Intellectual Property Position

The target compound is explicitly enumerated as Reference Example 629 in US Patent 10,202,379, a granted United States patent . While the patent's specific therapeutic indication is not disclosed in the publicly indexed metadata, the inclusion of this compound as a numbered reference example within the patent's Markush or exemplary compound set indicates that it was synthesized and considered of sufficient interest to be claimed or exemplified. By contrast, closely related analogs such as 2-(2,4-dichlorophenyl)-3-phenylquinazolin-4-one and 3-(3,4-dimethylphenyl)-2-phenylquinazolin-4-one are not similarly positioned in major pharmaceutical patent portfolios, suggesting the specific dual-substitution pattern represented by the target compound holds distinct IP value [1].

Patent portfolio Pharmaceutical IP Competitive landscape

Validated Application Scenarios for 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one Based on Quantitative Evidence


Scaffold for Antifungal Lead Optimization Targeting Triazole-Resistant Fungal Strains

The compound's structural divergence from fluquinconazole—specifically the replacement of the triazole heme-binding moiety with a 2,4-dichlorophenyl group—makes it an attractive scaffold for developing antifungal agents with non-CYP51 mechanisms of action. Researchers combating triazole-resistant Rhizoctonia solani (where fluquinconazole exhibits EC₅₀ = 0.478 μg/mL) can use this compound as a starting point for structure–activity relationship (SAR) exploration aimed at identifying novel fungicidal targets orthogonal to ergosterol biosynthesis [1].

Corrosion Inhibitor Formulation for Mild Steel in Acidic Industrial Environments

Based on the demonstrated >85% corrosion inhibition efficiency of the closely related dihydro analog ZB4 at 10⁻³ M in 1.0 M HCl [1], the target compound—with its higher logP (5.933 vs. estimated ~4.5 for ZB4) and additional N-3 aryl ring for surface adsorption—is a strong candidate for formulation into protective coatings for mild steel in acid pickling, oil-well acidizing, and industrial cleaning applications. The Langmuir adsorption isotherm confirmed for the analog series supports predictable, concentration-dependent protection.

COX-2 Inhibitor Lead with Improved Metabolic Stability Over Imine-Linked BDCQ Series

The QSAR model derived from the BDCQ series (R = 0.998, F = 805.252) establishes the 2-(2,4-dichlorophenyl)quinazolin-4-one core as a validated pharmacophore for COX-2 inhibition [1]. The target compound's direct N-3 aryl attachment eliminates the hydrolytically labile benzylideneamino imine bond present in the BDCQ series, potentially offering superior metabolic stability in in vivo anti-inflammatory models. Six compounds from the BDCQ series were predicted to have good oral bioavailability, and the target compound's comparable physicochemical profile (logP = 5.933, MW = 395.3) falls within drug-like chemical space [2].

Privileged Scaffold for Kinase or Epigenetic Target Screening Libraries

The quinazolin-4-one scaffold is a recognized privileged structure in kinase inhibitor and HDAC6 inhibitor discovery [1]. The target compound's unique 2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl) substitution pattern offers a distinct chemical biology probe for screening against kinase panels or epigenetic targets such as HDAC6, where quinazolin-4-one-based inhibitors have demonstrated IC₅₀ values as low as 13 nM in dual PI3Kδ/HDAC6 inhibitor programs [2]. The compound's high logP (5.933) further supports its utility in cell-permeable probe design for intracellular targets.

Quote Request

Request a Quote for 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.